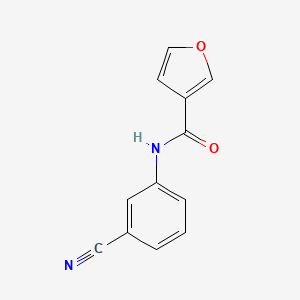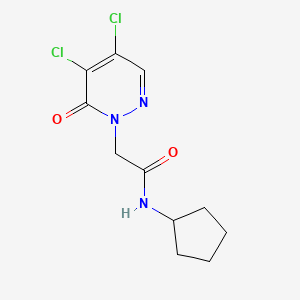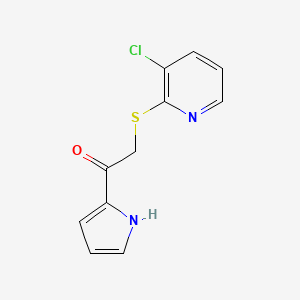![molecular formula C14H10BrFN2 B14902032 2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14902032.png)
2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 2-bromo-4-methylpyridine with 4-bromo-3-fluoroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can also be employed to introduce the bromo and fluoro substituents efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazo-pyridine ring system can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromo or fluoro substituents .
Applications De Recherche Scientifique
2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as p38α mitogen-activated protein kinase, which is involved in inflammatory responses.
Biological Studies: The compound is studied for its potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Chemical Biology: It serves as a probe to study various biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, as a p38α mitogen-activated protein kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activation and subsequent signaling pathways involved in inflammation . This inhibition can lead to reduced production of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine
- 2-(4-bromo-phenyl)-6-methylimidazo[1,2-a]pyridine
- 2-(4-chloro-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine
Uniqueness
2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its biological activity and chemical reactivity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C14H10BrFN2 |
|---|---|
Poids moléculaire |
305.14 g/mol |
Nom IUPAC |
2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10BrFN2/c1-9-2-5-14-17-13(8-18(14)7-9)10-3-4-11(15)12(16)6-10/h2-8H,1H3 |
Clé InChI |
AAUQECFZFWILEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901962.png)
![3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile](/img/structure/B14901976.png)

![n-(2-Methoxyethyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14901986.png)



![4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14902012.png)




